molecular formula C13H20N2O3S B2456197 N-[4-(tert-butylsulfamoyl)phenyl]propanamide CAS No. 651298-67-8

N-[4-(tert-butylsulfamoyl)phenyl]propanamide

Cat. No.: B2456197
CAS No.: 651298-67-8
M. Wt: 284.37
InChI Key: YYPAJTHKRBKSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(tert-butylsulfamoyl)phenyl]propanamide is an organic compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 g/mol . This compound is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(tert-butylsulfamoyl)phenyl]propanamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .

Comparison with Similar Compounds

N-[4-(tert-butylsulfamoyl)phenyl]propanamide can be compared with other sulfonamide derivatives, such as:

  • N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide
  • 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-phenethylpropanamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-5-12(16)14-10-6-8-11(9-7-10)19(17,18)15-13(2,3)4/h6-9,15H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPAJTHKRBKSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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